1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H18N8OS and its molecular weight is 370.44. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide and its analogs have shown potential in cancer research. For instance, heterodiazole analogs, including imidazo[2,1-b]1,3,4-oxa/thiadiazolones, have been synthesized and evaluated for their in-vitro antitumor activity. Certain compounds in this category displayed significant anticancer activity against leukemia, non-small cell lung cancer, CNS, colon, melanoma, and breast cancer cell lines. One such compound exhibited broad-spectrum antitumor activity, being more active than the known drug 5-FU in the National Cancer Institute's 60 cell lines panel assay (Taher, Georgey, & El-Subbagh, 2012).
Antimicrobial and Anti-Inflammatory Properties
Compounds related to this compound have also shown antimicrobial and anti-inflammatory properties. Synthesized derivatives such as imidazo[1,2-a]pyridine-3-carboxamide derivatives have demonstrated significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Lv et al., 2017). Additionally, pyrazolopyrimidine derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating their potential in both cancer and inflammatory disease treatment (Rahmouni et al., 2016).
Antiprotozoal and Antiviral Activity
Some derivatives have been studied for their antiprotozoal and antiviral properties. For instance, imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated as antiprotozoal agents, showing strong DNA affinities and significant in vitro and in vivo activity against trypanosomal and other protozoal infections (Ismail et al., 2004). Additionally, compounds like 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines have been tested as antirhinovirus agents (Hamdouchi et al., 1999).
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8OS/c1-11-21-22-16(26-11)20-15(25)12-2-5-23(6-3-12)13-8-14(19-9-18-13)24-7-4-17-10-24/h4,7-10,12H,2-3,5-6H2,1H3,(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNNDVDFECDXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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